molecular formula C20H21NO5S B12760759 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid CAS No. 114149-35-8

4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid

Cat. No.: B12760759
CAS No.: 114149-35-8
M. Wt: 387.5 g/mol
InChI Key: MFJJKVJKVBKULO-UHFFFAOYSA-N
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Description

4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indan ring system substituted with a p-toluenesulphonamido group and a butyric acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indan ring system, followed by the introduction of the p-toluenesulphonamido group through sulfonation and subsequent amination reactions. The final step involves the formation of the butyric acid moiety through a series of oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, with careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated reaction monitoring systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulphonamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulphonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The indan ring system may interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid derivatives: These compounds have similar structures but with different substituents on the indan ring or the butyric acid moiety.

    Indan-based sulphonamides: Compounds with an indan ring system and a sulphonamide group, but different functional groups attached to the ring.

Uniqueness

This compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

114149-35-8

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

4-[2-[(2-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H21NO5S/c1-13-4-2-3-5-19(13)27(25,26)21-17-11-14-6-7-15(10-16(14)12-17)18(22)8-9-20(23)24/h2-7,10,17,21H,8-9,11-12H2,1H3,(H,23,24)

InChI Key

MFJJKVJKVBKULO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2CC3=C(C2)C=C(C=C3)C(=O)CCC(=O)O

Origin of Product

United States

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